molecular formula C10H15N5O3S B12915365 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol CAS No. 57464-47-8

4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol

Cat. No.: B12915365
CAS No.: 57464-47-8
M. Wt: 285.33 g/mol
InChI Key: PZGHZAMGYMTVEF-UHFFFAOYSA-N
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Description

4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is a complex organic compound that features a purine base with a methylthio group and a butane-1,2,3-triol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine

    Attachment of the Butane-1,2,3-triol Moiety: The butane-1,2,3-triol moiety can be introduced via a nucleophilic substitution reaction where the purine base reacts with a suitable butane-1,2,3-triol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol can undergo various types of chemical reactions:

    Oxidation: The hydroxyl groups in the butane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.

    Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones from the hydroxyl groups.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of new derivatives with different functional groups replacing the methylthio group.

Scientific Research Applications

4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism. The methylthio group may enhance the compound’s binding affinity to specific targets, while the butane-1,2,3-triol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,2,3-triol: A simpler triol with similar hydroxyl functionality.

    6-(Methylthio)-9H-purine: A purine derivative with a methylthio group but lacking the butane-1,2,3-triol moiety.

    Adenosine: A naturally occurring nucleoside with a purine base and a ribose sugar.

Uniqueness

4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is unique due to the combination of the purine base with a methylthio group and the butane-1,2,3-triol moiety

Properties

CAS No.

57464-47-8

Molecular Formula

C10H15N5O3S

Molecular Weight

285.33 g/mol

IUPAC Name

4-[(6-methylsulfanylpurin-9-yl)amino]butane-1,2,3-triol

InChI

InChI=1S/C10H15N5O3S/c1-19-10-8-9(11-4-12-10)15(5-13-8)14-2-6(17)7(18)3-16/h4-7,14,16-18H,2-3H2,1H3

InChI Key

PZGHZAMGYMTVEF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2NCC(C(CO)O)O

Origin of Product

United States

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